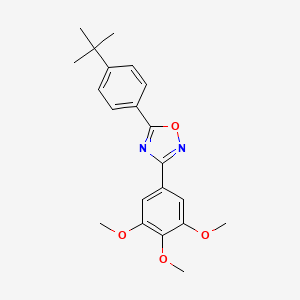
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPOA is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CPOA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. CPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a critical role in the inflammatory response.
Biochemical and Physiological Effects:
CPOA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. CPOA has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPOA in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using CPOA is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on CPOA. One area of interest is in the development of new derivatives of CPOA that exhibit improved solubility and bioactivity. Another area of interest is in the development of new applications for CPOA in the fields of diagnostics and therapeutics. Finally, further research is needed to fully understand the mechanisms of action of CPOA and its potential applications in various fields of research.
Métodos De Síntesis
CPOA can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 3-nitrophenol to form 4-chloro-3-nitrophenol. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to yield CPOA.
Aplicaciones Científicas De Investigación
CPOA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of medicinal chemistry, where CPOA has been shown to exhibit promising anti-inflammatory and anti-tumor properties. CPOA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-9-11-18(12-10-17)24-20(27)14-28-19-8-4-7-16(13-19)22-25-21(26-29-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOJONNQPQWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)